Farnesylthioacetic acid

Vue d'ensemble

Description

L'acide S-farnésylthioacétique est un composé chimique de formule moléculaire C17H28O2S. Ce composé est important dans diverses études biochimiques et pharmacologiques en raison de sa capacité à inhiber la méthylation des substrats farnésylés et géranylgéranylés .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide S-farnésylthioacétique implique généralement la réaction du chlorure de farnésyle avec l'acide thioacétique dans des conditions contrôlées. La réaction est réalisée en présence d'une base comme l'hydroxyde de sodium ou l'hydroxyde de potassium pour faciliter la réaction de substitution nucléophile .

Méthodes de production industrielle : La production industrielle de l'acide S-farnésylthioacétique suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. Le processus implique un contrôle minutieux de la température, de la pression et du temps de réaction pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : L'acide S-farnésylthioacétique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe acide thioacétique en groupe thiol.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe acide thioacétique par d'autres groupes fonctionnels

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les alcools peuvent être utilisés en conditions basiques.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

L'acide S-farnésylthioacétique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres composés.

Biologie : Le composé est utilisé pour étudier l'inhibition de la méthylation des protéines et ses effets sur les processus cellulaires.

Médecine : Il a des applications thérapeutiques potentielles en raison de sa capacité à inhiber la méthylation des protéines, qui est impliquée dans diverses maladies.

Industrie : L'acide S-farnésylthioacétique est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques

5. Mécanisme d'action

L'acide S-farnésylthioacétique exerce ses effets en inhibant la méthyltransférase protéique isoprénylée. Cette enzyme est responsable de la méthylation des substrats farnésylés et géranylgéranylés. En inhibant cette enzyme, l'acide S-farnésylthioacétique empêche la méthylation de ces substrats, affectant ainsi divers processus cellulaires .

Composés similaires :

S-Farnésylcystéine : Un analogue de l'acide S-farnésylthioacétique avec des effets inhibiteurs similaires sur la méthyltransférase protéique.

Acide géranylgéranylthioacétique : Un autre analogue qui inhibe la méthylation des substrats géranylgéranylés

Unicité : L'acide S-farnésylthioacétique est unique en raison de son inhibition spécifique de la méthyltransférase protéique isoprénylée et de sa capacité à inhiber la méthylation des substrats à la fois farnésylés et géranylgéranylés. Ceci en fait un outil précieux pour étudier la méthylation des protéines et ses effets sur les processus cellulaires .

Applications De Recherche Scientifique

Inhibition of Ras-Driven Tumor Growth

FTA has been shown to inhibit the growth of H-Ras-driven Rat1 cells. In vitro studies indicate that FTA's inhibitory effects are not solely due to direct action on Ras but may involve broader impacts on farnesylated protein interactions and signaling pathways .

Table 1: Inhibitory Effects of FTA on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H-Ras Rat1 | 7.5 | Competitive inhibition of methyltransferase |

| Pancreatic Cancer | Varies | Dislodges Ras clusters from cell membranes |

| Other Oncogenic Lines | Varies | Disruption of farnesylation-dependent signaling |

Therapeutic Potential in Pancreatic Cancer

FTA has been investigated for its potential therapeutic effects against pancreatic cancer. The compound, marketed under the name Salirasib, demonstrated efficacy in preclinical models by inhibiting tumor growth through the dislodgment of Ras clusters from cell membranes, thus impairing downstream signaling pathways such as Raf/MEK/ERK .

Role in Protein Interactions

Research indicates that FTA influences protein-protein interactions essential for cellular signaling. For instance, studies have shown that FTA can disrupt the formation of self-clusters in galectin-1 bound to farnesyl groups from H-Ras. This disruption is significant as it affects the activation of critical signaling pathways involved in cell growth and differentiation .

Table 2: Effects of FTA on Protein Interactions

| Protein Interaction | Effect | Reference |

|---|---|---|

| Galectin-1 & H-Ras | Disruption of clusters | |

| Farnesylated Proteins | Inhibition of methylation |

Study on Galectin-1 Clustering

A study examined how FTA affects galectin-1 clustering related to H-Ras signaling. The results indicated that FTA competes effectively with farnesylated H-Ras for binding to galectin-1, leading to reduced cluster formation and subsequent signaling activation. This study highlights FTA's potential as a therapeutic agent targeting specific protein interactions critical for cancer progression .

Anticancer Activity in Preclinical Models

In various preclinical models, FTA demonstrated significant anticancer activity against multiple tumor types driven by aberrant Ras signaling. The compound's ability to inhibit cell proliferation and induce apoptosis in these models underscores its potential utility as a targeted therapy for cancers characterized by Ras mutations .

Mécanisme D'action

S-Farnesyl Thioacetic Acid exerts its effects by inhibiting isoprenylated protein methyltransferase. This enzyme is responsible for the methylation of farnesylated and geranylgeranylated substrates. By inhibiting this enzyme, S-Farnesyl Thioacetic Acid prevents the methylation of these substrates, thereby affecting various cellular processes .

Comparaison Avec Des Composés Similaires

S-Farnesyl Cysteine: An analog of S-Farnesyl Thioacetic Acid with similar inhibitory effects on protein methyltransferase.

Geranylgeranyl Thioacetic Acid: Another analog that inhibits the methylation of geranylgeranylated substrates

Uniqueness: S-Farnesyl Thioacetic Acid is unique due to its specific inhibition of isoprenylated protein methyltransferase and its ability to inhibit the methylation of both farnesylated and geranylgeranylated substrates. This makes it a valuable tool in studying protein methylation and its effects on cellular processes .

Activité Biologique

Farnesylthioacetic acid (FTA) is a compound of significant interest in biomedical research due to its unique biological activities, particularly in the context of cancer treatment and pain modulation. This article delves into the biological activity of FTA, focusing on its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

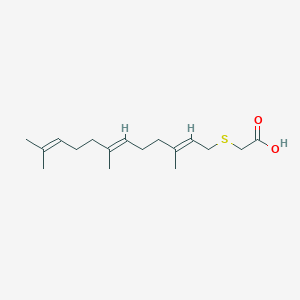

Chemical Structure and Properties

This compound is a lipid-soluble compound derived from farnesyl cysteine. Its chemical structure allows it to interact with various biological molecules, influencing cellular processes. The compound is characterized by the following molecular formula:

- Chemical Formula : C₁₇H₂₈O₂S

- Molecular Weight : 296.5 g/mol

1. Inhibition of Protein Methylation

FTA acts as a competitive inhibitor of isoprenylated protein methyltransferase (Icmt), which plays a crucial role in the post-translational modification of proteins such as Ras. This inhibition can disrupt the normal functioning of oncogenic pathways, particularly in cancers driven by Ras mutations. Studies have shown that FTA can inhibit the growth of H-Ras-driven Rat1 cells, indicating its potential as an anticancer agent .

2. Activation of TRPA1 Channels

Recent research has identified FTA as an agonist for the TRPA1 channel, a non-selective cation channel implicated in pain sensation. FTA activates TRPA1 in a manner distinct from other known agonists, suggesting a novel mechanism that could be leveraged for analgesic therapies . The activation of TRPA1 may lead to increased intracellular calcium levels, contributing to pain signaling pathways.

Anticancer Activity

The anticancer properties of FTA have been explored in various studies:

- Cell Growth Inhibition : FTA has been shown to inhibit the growth of several cancer cell lines, including those driven by Ras mutations. The effective concentration (EC50) for inhibiting Ras-transformed cells was reported to be approximately 7.5 μM .

- Apoptosis Induction : In HL-60 leukemia cells, FTA has been associated with apoptosis induction, demonstrating its potential role in cancer therapy .

| Study | Cell Line | Effect | EC50 (μM) |

|---|---|---|---|

| Rat1 (H-Ras-driven) | Growth Inhibition | 7.5 ± 3.7 | |

| HL-60 | Apoptosis Induction | Not specified |

Pain Modulation

The activation of TRPA1 by FTA suggests its potential use in pain management:

- Experimental Findings : In vitro studies demonstrated that FTA effectively activates TRPA1 channels, leading to increased calcium influx and potentially modulating pain pathways .

Conclusion and Future Directions

This compound presents a multifaceted profile with promising biological activities that warrant further investigation. Its role as an inhibitor of protein methylation and an activator of TRPA1 channels positions it as a candidate for both cancer therapy and pain management.

Future research should focus on:

- Clinical Trials : Evaluating the efficacy and safety of FTA in clinical settings.

- Mechanistic Studies : Elucidating the detailed mechanisms through which FTA exerts its biological effects.

- Analog Development : Synthesizing new analogs of FTA that may enhance its therapeutic potential while minimizing side effects.

Propriétés

IUPAC Name |

2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-20-13-17(18)19/h7,9,11H,5-6,8,10,12-13H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWWFEVBHYESNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(=O)O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929149 | |

| Record name | [(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135784-48-4 | |

| Record name | [(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Farnesylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.